

# Mass Spectrometry of 3-Methoxy-5-nitrobenzotrifluoride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxy-5-nitrobenzotrifluoride

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This technical guide provides a comprehensive overview of the mass spectrometry of **3-Methoxy-5-nitrobenzotrifluoride**, a substituted nitroaromatic compound. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification in complex matrices, which is essential in various stages of pharmaceutical and chemical research. This document outlines the compound's key mass spectral data, a detailed experimental protocol for its analysis via electron ionization mass spectrometry, and a proposed fragmentation pathway.

## Molecular and Mass Spectral Data

**3-Methoxy-5-nitrobenzotrifluoride** (C<sub>8</sub>H<sub>6</sub>F<sub>3</sub>NO<sub>3</sub>) has a molecular weight of approximately 221.13 g/mol and a monoisotopic mass of 221.02998 Da.<sup>[1]</sup> The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions, which provides a molecular fingerprint for its identification.

Property	Value	Source
Molecular Formula	C8H6F3NO3	NIST WebBook[1]
Molecular Weight	221.1333 g/mol	NIST WebBook[1]
Monoisotopic Mass	221.02998 Da	PubChem
CAS Registry Number	328-79-0	NIST WebBook[1]

Table 1: Key Physical and Mass Spectrometric Properties of **3-Methoxy-5-nitrobenzotrifluoride**.

## Electron Ionization Mass Spectrum

The electron ionization mass spectrum of **3-Methoxy-5-nitrobenzotrifluoride**, as provided by the NIST WebBook, displays a series of peaks that correspond to the molecular ion and various fragment ions. The relative intensities of these peaks are crucial for structural elucidation.

m/z	Relative Intensity (%)	Plausible Fragment
221	100	[M] <sup>+</sup> • (Molecular Ion)
206	20	[M-CH <sub>3</sub> ] <sup>+</sup>
191	35	[M-NO] <sup>+</sup>
175	45	[M-NO <sub>2</sub> ] <sup>+</sup> or [M-H <sub>2</sub> O-F] <sup>+</sup>
161	15	[M-NO-CH <sub>2</sub> O] <sup>+</sup>
145	25	[C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> O] <sup>+</sup>
125	10	[C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> ] <sup>+</sup>
69	15	[CF <sub>3</sub> ] <sup>+</sup>

Table 2: Prominent Peaks in the Electron Ionization Mass Spectrum of **3-Methoxy-5-nitrobenzotrifluoride**. Data sourced from the NIST WebBook.[1]

# Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized protocol for the acquisition of an electron ionization mass spectrum of a small organic molecule such as **3-Methoxy-5-nitrobenzotrifluoride**. This protocol is based on standard procedures for gas chromatography-mass spectrometry (GC-MS) analysis.

## 1. Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of **3-Methoxy-5-nitrobenzotrifluoride** in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100-200 µg/mL.
- Ensure the sample is fully dissolved before injection.

## 2. Instrumentation:

- A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is utilized.

## 3. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
  - Final hold: Hold at 280 °C for 5 minutes.

- Transfer Line Temperature: 280 °C.

#### 4. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
- Ion Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  40-400. This range is sufficient to detect the molecular ion and key fragments of the analyte.
- Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

#### 5. Data Acquisition and Analysis:

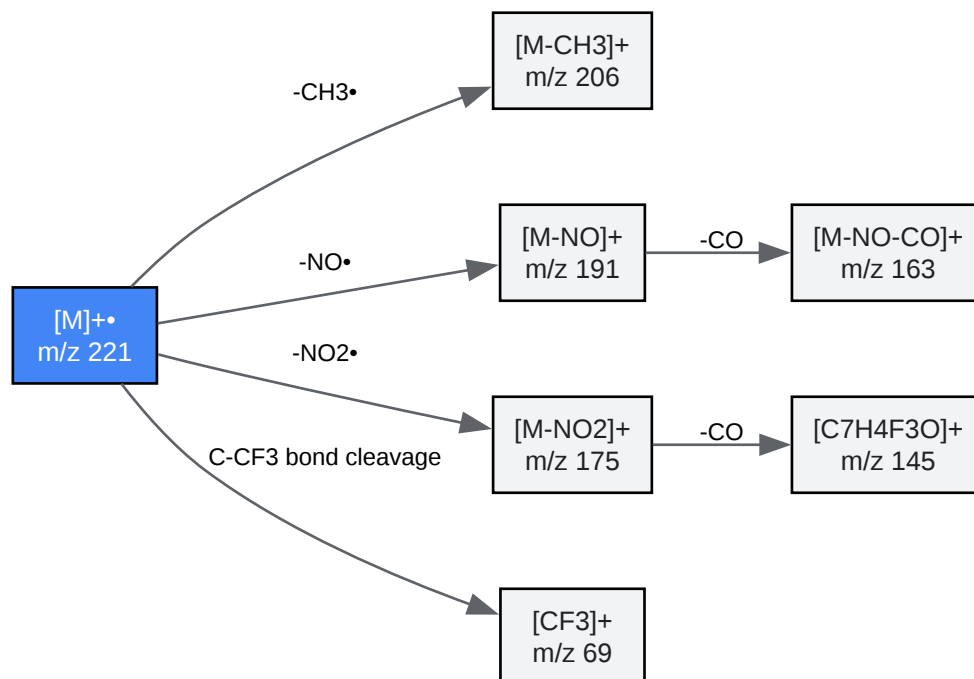
- Acquire the data using the instrument's software.
- The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of **3-Methoxy-5-nitrobenzotrifluoride**.
- The mass spectrum is obtained by averaging the scans across this chromatographic peak.
- The fragmentation pattern is then analyzed to confirm the structure of the compound.

## Fragmentation Pathway

The fragmentation of **3-Methoxy-5-nitrobenzotrifluoride** under electron ionization is driven by the presence of the nitro, methoxy, and trifluoromethyl functional groups. Aromatic compounds generally exhibit a stable molecular ion, which is consistent with the observed spectrum where the molecular ion is the base peak.

Nitroaromatic compounds typically undergo characteristic losses of NO (30 Da) and NO<sub>2</sub> (46 Da). The presence of a trifluoromethyl group can lead to the loss of a CF<sub>3</sub> radical (69 Da). The

methoxy group can lead to the loss of a methyl radical (15 Da) or formaldehyde (30 Da).



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Caption: Proposed fragmentation pathway of **3-Methoxy-5-nitrobenzotrifluoride** under EI-MS.

## Conclusion

The mass spectrometry of **3-Methoxy-5-nitrobenzotrifluoride** provides a distinct and reproducible fragmentation pattern that is invaluable for its identification and characterization. The dominant molecular ion peak, along with the characteristic losses of nitro and methoxy group fragments, allows for confident structural elucidation. The experimental protocol and fragmentation pathway detailed in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development, facilitating the accurate analysis of this and structurally related compounds.

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## References

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
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